Isobutamben

Beschreibung

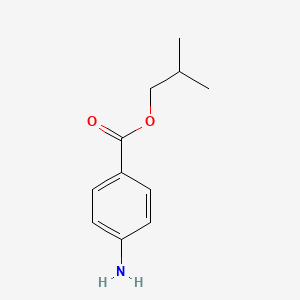

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOAVGNCWPANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023170 | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-14-4 | |

| Record name | Isobutyl p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutamben [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutamben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9566855ULN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Presumed Mechanism of Action of Isobutamben on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific interaction of isobutamben with voltage-gated sodium channels is limited in publicly available scientific literature. This guide, therefore, presents a presumed mechanism of action based on the well-established pharmacology of local anesthetics, particularly those with structural similarities to this compound. The principles and experimental methodologies described are foundational to the study of local anesthetic-ion channel interactions and are presented to guide future research and understanding of this compound's properties.

Introduction to Voltage-Gated Sodium Channels and Local Anesthesia

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that facilitate the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[1] The influx of sodium ions through open VGSCs causes membrane depolarization, which is the rising phase of an action potential.[1]

Local anesthetics are a class of drugs that reversibly block nerve conduction, resulting in a temporary loss of sensation in a specific area.[1] Their primary molecular target is the VGSC. By inhibiting the function of these channels, local anesthetics prevent the generation and propagation of nerve impulses, thereby blocking the transmission of pain signals.

This compound, as a local anesthetic, is presumed to share this mechanism of action. This guide synthesizes the current understanding of local anesthetic interactions with VGSCs to infer the specific mechanism of action for this compound.

Presumed Mechanism of Action of this compound

The prevailing hypothesis for the mechanism of action of local anesthetics, which is extended to this compound, is the state-dependent blockade of voltage-gated sodium channels.

State-Dependent Binding

Local anesthetics exhibit a higher affinity for the open and inactivated states of VGSCs compared to the resting state. This phenomenon is known as state-dependent binding. Consequently, the degree of channel blockade is greater in nerves that are firing at a higher frequency, a property termed "use-dependent" or "phasic" block. During rapid firing, a larger proportion of VGSCs are in the open and inactivated states, providing more high-affinity binding sites for the drug.

Figure 1: State-dependent binding of this compound to VGSCs.

Molecular Binding Site

It is widely accepted that local anesthetics bind to a receptor site within the inner pore of the VGSC. This binding site is thought to be formed by amino acid residues located on the S6 transmembrane segments of the channel's domains III and IV. For its structural analogs, it is the protonated form of the molecule that is believed to access this binding site from the intracellular side of the neuronal membrane. The binding of this compound is presumed to stabilize the open and inactivated, non-conducting conformations of the channel, thereby inhibiting its function.

An alternative hypothesis suggests that rather than physically occluding the pore, the presence of the positively charged local anesthetic molecule within the pore electrostatically repels the influx of sodium ions, thus preventing current flow.

Quantitative Data from Structurally Analogous Compounds

| Compound | Preparation | IC50 (µM) for Tonic Block | IC50 (µM) for Phasic Block | Reference |

| Lidocaine | Rat skeletal muscle fibers | ~1000 | ~100 | Frelin et al., 1986 |

| Bupivacaine | Rat cardiac myocytes | ~10 | ~1 | Clarkson & Hondeghem, 1985 |

| Ropivacaine | Rat dorsal root ganglion neurons | ~150 | ~20 | Kanai et al., 1997 |

Note: The IC50 values can vary significantly depending on the experimental conditions, tissue type, and stimulation frequency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of local anesthetics with voltage-gated sodium channels. These protocols would be applicable for future studies on this compound.

Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of drugs on ion channels.

Objective: To measure the effect of this compound on the ionic currents flowing through voltage-gated sodium channels in isolated cells.

Methodology:

-

Cell Preparation: A suitable cell line expressing the desired subtype of voltage-gated sodium channel (e.g., HEK293 cells transfected with the NaV1.7 gene) is cultured.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents in the absence and presence of varying concentrations of this compound.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on channel kinetics, including activation, inactivation, and recovery from inactivation. The concentration-response relationship is used to calculate the IC50 value.

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in drug binding.

Objective: To identify the amino acid residues in the voltage-gated sodium channel that are critical for the binding of this compound.

Methodology:

-

Mutation Design: Based on homology modeling with other local anesthetic binding sites, specific amino acid residues in the S6 segments of the sodium channel are selected for mutation (e.g., substituting a phenylalanine with an alanine).

-

Mutagenesis: The gene encoding the sodium channel is modified to incorporate the desired mutation.

-

Expression: The mutated channel is expressed in a suitable cell line (e.g., Xenopus oocytes or HEK293 cells).

-

Electrophysiological Recording: Patch-clamp electrophysiology is performed on cells expressing the mutated channel to determine the effect of the mutation on the potency of this compound. A significant reduction in potency suggests that the mutated residue is involved in binding.

Structure-Activity Relationships

The chemical structure of local anesthetics plays a critical role in their activity. For phenylacetamide-based sodium channel blockers, several structural features have been shown to be important for potency:

-

Lipophilicity of the Amine: Increased lipophilicity of the amine portion of the molecule tends to increase the potency of Na+ channel blockade.

-

Phenyl Ring: The presence of a phenyl ring near the amine group enhances inhibitory potency.

-

Spacer Length: A three-carbon spacer between the amide and the amine is considered optimal.

-

Amide Linkage: A secondary amide linkage is generally preferred over a tertiary amide.

These relationships provide a framework for understanding how the specific chemical structure of this compound contributes to its presumed mechanism of action and for the design of novel, more effective local anesthetics.

Conclusion

While direct experimental evidence is needed for a definitive understanding, the mechanism of action of this compound on voltage-gated sodium channels is strongly presumed to follow the well-established principles of local anesthetic pharmacology. It is hypothesized to act as a state- and use-dependent blocker, with a higher affinity for the open and inactivated states of the channel. The binding site is likely located within the inner pore of the channel, and its interaction stabilizes the non-conducting conformations, thereby inhibiting nerve impulse propagation. Future research employing techniques such as patch-clamp electrophysiology and site-directed mutagenesis on this compound will be crucial to validate and refine this presumed mechanism.

References

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isobutyl 4-aminobenzoate (also known as Isobutamben), a key active pharmaceutical ingredient. The data and methodologies presented are intended to support research, development, and quality control activities.

Introduction

Isobutyl 4-aminobenzoate (CAS No: 94-14-4) is an organic compound classified as an ester of 4-aminobenzoic acid and isobutanol.[1] It functions as a local anesthetic, belonging to the same class of amino acid esters as benzocaine and procaine.[2][3] Its mechanism of action involves blocking nerve conduction by inhibiting voltage-gated sodium channels.[3][4] Due to its low water solubility, it is primarily utilized in topical preparations for surface anesthesia of the skin and mucous membranes. It is also used in sunscreen formulations for its ability to absorb ultraviolet light.

Physicochemical Properties

The physicochemical characteristics of a compound are critical to its formulation, delivery, and biological activity. The properties of isobutyl 4-aminobenzoate are summarized below.

This table outlines the fundamental identification and physical state information for isobutyl 4-aminobenzoate.

| Property | Value | Reference(s) |

| Chemical Name | Isobutyl 4-aminobenzoate | |

| Synonyms | This compound, 2-methylpropyl 4-aminobenzoate, Cycloform, Isocaine | |

| CAS Number | 94-14-4 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Appearance | White to light yellow crystalline powder or scales. | |

| Purity | >98.0% (by GC) |

This table presents key quantitative data that influences the compound's behavior in various environments.

| Property | Value | Reference(s) |

| Molecular Weight | 193.24 g/mol | |

| Melting Point | 63.0 to 66.0 °C | |

| Boiling Point (rough estimate) | 329.46 °C | |

| Density (rough estimate) | 1.0945 g/cm³ | |

| Water Solubility | Almost insoluble / 0.00 M | |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, acetone | |

| pKa (predicted) | 2.33 ± 0.10 | |

| LogP (XLogP3) | 2.66280 | |

| Topological Polar Surface Area (PSA) | 52.32 Ų |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols applicable to a solid organic compound like isobutyl 4-aminobenzoate.

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry isobutyl 4-aminobenzoate is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated digital melting point apparatus).

-

Heating: The bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Purity Indication: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Objective: To assess the solubility of isobutyl 4-aminobenzoate in various solvents.

Methodology:

-

Sample Preparation: A small, pre-weighed amount of the compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) is added to the test tube in small portions.

-

Mixing: After each addition, the test tube is vigorously agitated for a set period (e.g., 60 seconds) to facilitate dissolution.

-

Observation: The mixture is visually inspected. The compound is classified as:

-

Soluble: If it forms a clear, homogeneous solution.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If the solid remains as a separate phase.

-

-

pH Check (for aqueous solutions): For water solubility tests, the pH of the resulting solution can be checked with pH paper to identify any acidic or basic properties.

Objective: To measure the lipophilicity of isobutyl 4-aminobenzoate by determining its partition coefficient between n-octanol and water.

Methodology:

-

Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then allowed to separate completely.

-

Compound Dissolution: A known amount of isobutyl 4-aminobenzoate is dissolved in one of the phases (typically n-octanol).

-

Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient time (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium. The apparatus is then left undisturbed for phase separation.

-

Phase Separation and Analysis: The n-octanol and aqueous layers are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis Workflow and Physicochemical Relationships

The primary method for synthesizing isobutyl 4-aminobenzoate is through the Fischer esterification of 4-aminobenzoic acid with isobutanol, catalyzed by a strong acid. The workflow below illustrates this process and the relationship between the reactants and the final product's properties.

The diagram above outlines the Fischer esterification process. 4-aminobenzoic acid and an excess of isobutanol are heated under reflux with a strong acid catalyst. The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. After the reaction, a workup procedure involving neutralization with a base like sodium carbonate is performed to remove the acid catalyst and any unreacted PABA, causing the water-insoluble ester to precipitate. Finally, purification via recrystallization yields the final crystalline product with its characteristic physicochemical properties.

References

Synthesis of High-Purity Isobutamben: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity isobutamben (isobutyl p-aminobenzoate), a key intermediate in the pharmaceutical and cosmetic industries. This document details two robust synthesis methodologies, provides in-depth experimental protocols, and outlines analytical techniques for purity assessment. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound, the isobutyl ester of p-aminobenzoic acid (PABA), is a valuable organic compound with applications as a precursor for various active pharmaceutical ingredients and as a UV-absorbing agent.[1] The demand for high-purity this compound necessitates well-defined and reproducible synthesis and purification strategies. This guide explores two primary synthetic routes: the direct Fischer esterification of PABA with isobutanol and a two-step pathway involving the reduction of an intermediate, isobutyl p-nitrobenzoate.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are detailed below. Each offers distinct advantages and considerations regarding starting materials, reaction conditions, and impurity profiles.

Pathway 1: Fischer Esterification of p-Aminobenzoic Acid

The most direct route to this compound is the Fischer esterification of p-aminobenzoic acid with isobutanol. This is an acid-catalyzed equilibrium reaction where the use of excess isobutanol can drive the reaction towards the product, maximizing the yield.[1][2]

Caption: Fischer Esterification Pathway for this compound Synthesis.

Pathway 2: Reduction of Isobutyl p-Nitrobenzoate

An alternative route involves a two-step process beginning with the esterification of p-nitrobenzoic acid with isobutanol to form isobutyl p-nitrobenzoate. The nitro group of this intermediate is then reduced to an amine, yielding the final this compound product. This pathway can be advantageous if the starting p-nitrobenzoic acid is more readily available or if purification is simplified by avoiding potential side reactions of the amino group during esterification.

Caption: Two-Step Synthesis of this compound via Reduction.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of high-purity this compound.

Protocol 1: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of similar benzoate esters, such as benzocaine.[1][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| p-Aminobenzoic Acid | 137.14 | 13.7 g | 0.1 |

| Isobutanol | 74.12 | 74.1 g (99 mL) | 1.0 |

| Sulfuric Acid (conc.) | 98.08 | 5.4 mL | 0.1 |

| Sodium Carbonate (10% aq. solution) | 105.99 | As needed | - |

| Ligroin (for recrystallization) | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 13.7 g of p-aminobenzoic acid and 99 mL of isobutanol.

-

Stir the mixture to dissolve the solid.

-

Slowly and carefully add 5.4 mL of concentrated sulfuric acid to the stirring mixture. A precipitate may form.

-

Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.

-

While stirring, slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. Effervescence will be observed.

-

The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ligroin to yield colorless needles.

-

Dry the purified crystals in a desiccator.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | 19.3 g |

| Expected Actual Yield | 75-85% |

| Melting Point | 64-66 °C |

| Purity (by HPLC) | >99% |

Protocol 2: Reduction of Isobutyl p-Nitrobenzoate

This protocol is based on a patented method for this compound synthesis.

Step 1: Synthesis of Isobutyl p-Nitrobenzoate

(The synthesis of isobutyl p-nitrobenzoate follows a similar Fischer esterification procedure as described in 3.1, using p-nitrobenzoic acid as the starting material. This intermediate should be purified before proceeding to the reduction step.)

Materials and Reagents for Reduction:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Isobutyl p-Nitrobenzoate | 223.23 | 22.3 g | 0.1 |

| Tin(II) Chloride (SnCl₂) | 189.60 | 56.9 g | 0.3 |

| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | - |

| Sodium Hydroxide Solution | 40.00 | As needed | - |

| Ligroin (for recrystallization) | - | As needed | - |

Procedure:

-

Dissolve 22.3 g of isobutyl p-nitrobenzoate in approximately 100 mL of hot ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of 56.9 g of tin(II) chloride in ~50 mL of concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the ethanolic solution of the nitro-ester.

-

Heat the mixture on a water bath until the reaction is complete (disappearance of the starting material by TLC).

-

Cool the reaction mixture in an ice bath and carefully make it alkaline by the addition of a concentrated sodium hydroxide solution.

-

The crude this compound will separate. Filter the product and wash it with water.

-

For further purification, the crude product can be dissolved in 10% sulfuric acid and the resulting sulfate salt can be isolated. The free ester is then regenerated by the addition of an alkali.

-

The final product is purified by recrystallization from ligroin.

-

Dry the purified product.

Purity Analysis

To ensure the high purity of the synthesized this compound, a combination of analytical techniques should be employed.

Caption: Workflow for the Purification and Analysis of this compound.

Analytical Methods:

| Technique | Purpose | Typical Parameters/Results |

| Melting Point | Preliminary purity assessment | Sharp melting point range, e.g., 64-66 °C. |

| HPLC | Quantitative purity determination and impurity profiling | Reversed-phase C18 column, mobile phase of acetonitrile/water, UV detection at ~280 nm. |

| GC-MS | Identification of volatile impurities and confirmation of product identity | Capillary column, temperature programming, mass spectrometry for structural confirmation. |

| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks for aromatic, isobutyl, and amine protons. |

Disclaimer: The experimental protocols and expected results provided in this guide are based on established chemical principles and data from analogous reactions. Actual results may vary depending on the specific experimental conditions and the purity of the reagents used. It is recommended to perform small-scale pilot reactions to optimize conditions before scaling up. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Solubility of Isobutamben in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutamben, also known as isobutyl p-aminobenzoate, is an ester of p-aminobenzoic acid and isobutanol. It finds applications in the pharmaceutical and cosmetic industries, notably as a topical anesthetic and a UV filter. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, purification processes, and analytical method development.

This compound: Physical and Chemical Properties

| Property | Value |

| Chemical Name | Isobutyl 4-aminobenzoate |

| Synonyms | This compound, Isocaine, Cycloform |

| CAS Number | 94-14-4 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | White, crystalline scales |

| Melting Point | 64.5 - 65 °C[1][2] |

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in various organic solvents can be qualitatively summarized as follows. This information is crucial for initial solvent screening in formulation and experimental design.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1][3] |

| Methanol | Soluble |

| Acetone | Soluble[1] |

| Ethyl Acetate | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Benzene | Soluble |

| Hexane | Sparingly Soluble to Insoluble |

| Olive Oil | Soluble |

| Water | Almost insoluble/Slightly soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations to accurately quantify the amount of dissolved solute in the samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent from the measured concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in solubility determination and its application in a research and development context.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for solvent selection and utilization of solubility data.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains to be extensively published, this guide provides a foundational understanding of its qualitative solubility and a robust experimental framework for its quantitative determination. For researchers and professionals in drug development, the ability to accurately determine the solubility of active pharmaceutical ingredients like this compound is a critical step in the successful design and implementation of formulations and manufacturing processes. The provided protocols and workflows are intended to facilitate this essential aspect of pharmaceutical science.

References

Spectroscopic Characterization of Isobutamben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isobutamben (Isobutyl p-aminobenzoate), a local anesthetic. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data (NMR, IR, and Mass Spectrometry), experimental protocols, and a logical workflow for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following sections detail the ¹H and ¹³C NMR data in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.86 | Doublet | 2H | 8.7 | Ar-H (ortho to -COO) |

| 6.64 | Doublet | 2H | 8.7 | Ar-H (ortho to -NH₂) |

| 4.11 | Broad Singlet | 2H | - | -NH₂ |

| 4.05 | Doublet | 2H | 6.6 | -OCH₂- |

| 2.05 | Multiplet | 1H | - | -CH(CH₃)₂ |

| 1.00 | Doublet | 6H | 6.7 | -CH(CH₃)₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O |

| 150.9 | Ar-C (para to -COO) |

| 131.6 | Ar-CH (ortho to -COO) |

| 119.9 | Ar-C (ipso to -COO) |

| 113.8 | Ar-CH (ortho to -NH₂) |

| 70.8 | -OCH₂- |

| 28.1 | -CH(CH₃)₂ |

| 19.2 | -CH(CH₃)₂ |

Experimental Protocol: NMR Spectroscopy

1.3.1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrumentation and Parameters:

-

Instrument: Bruker AVANCE III HD 400 MHz spectrometer (or equivalent).

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.09 s

-

Spectral Width: 8223.7 Hz

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 24038.5 Hz

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3350 | Strong | N-H stretching (asymmetric and symmetric) |

| 2965 | Medium | C-H stretching (aliphatic) |

| 1680 | Strong | C=O stretching (ester) |

| 1605, 1515 | Strong | C=C stretching (aromatic) |

| 1275 | Strong | C-O stretching (ester) |

| 1170 | Strong | C-N stretching |

| 845 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

2.1.1. Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2.1.2. Instrumentation and Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Measurement Mode: Transmittance.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 193 | 35 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [H₂NC₆H₄CO]⁺ (4-aminobenzoyl cation) |

| 120 | 45 | [H₂NC₆H₄]⁺ |

| 92 | 30 | [C₆H₄NH₂]⁺ |

| 65 | 25 | [C₅H₅]⁺ |

| 57 | 40 | [C₄H₉]⁺ (isobutyl cation) |

Fragmentation Pathway

Upon electron ionization, this compound undergoes characteristic fragmentation. The molecular ion at m/z 193 is observed. The base peak at m/z 137 is due to the highly stable 4-aminobenzoyl cation, formed by the cleavage of the ester bond. Further fragmentation of the aromatic portion leads to ions at m/z 120 and 92. The peak at m/z 57 corresponds to the isobutyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

3.2.1. Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or ethyl acetate.

3.2.2. Instrumentation and Parameters:

-

GC System: Agilent 7890B GC (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

-

MS System: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

In Vitro Nerve Block Efficacy of Isobutamben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Mechanism of Local Anesthesia

Local anesthetics achieve their effect by reversibly blocking the transmission of nerve impulses. This is primarily accomplished by inhibiting the influx of sodium ions through voltage-gated sodium channels (Nav) in the neuronal cell membrane[2][3]. By binding to a specific site within the channel, these drugs prevent the depolarization necessary for the propagation of an action potential, thereby blocking the sensation of pain[1][2]. The efficacy of a local anesthetic is therefore directly related to its affinity for and ability to block these sodium channels.

The general molecular structure of local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a tertiary amine. This structure allows them to exist in both charged and uncharged forms, a key property for their mechanism of action. The uncharged form allows the molecule to cross the nerve sheath and cell membrane, while the charged, protonated form is thought to be more active in blocking the sodium channel from the intracellular side.

Signaling Pathway of a Nerve Action Potential

The following diagram illustrates the basic signaling pathway of a nerve action potential, which is the target of local anesthetics like Isobutamben.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Isobutamben and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isobutamben and related p-aminobenzoic acid ester local anesthetics. It delves into their mechanism of action, the influence of structural modifications on anesthetic potency and duration, and the experimental methodologies used for their evaluation.

Introduction to this compound and Local Anesthetics

This compound, or isobutyl p-aminobenzoate, is a local anesthetic belonging to the aminoester class of drugs.[1] These agents function by reversibly blocking nerve impulse conduction, primarily through the inhibition of voltage-gated sodium channels.[2] The development of local anesthetics has been pivotal in surgical and dental procedures, offering transient and localized analgesia. The discovery of procaine highlighted the significance of the p-aminobenzoate scaffold in designing local anesthetics.[3][4]

The archetypal structure of a local anesthetic comprises three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[3] This tripartite structure is fundamental to the drug's pharmacokinetic and pharmacodynamic properties, including its ability to traverse cell membranes and interact with its target sodium channel.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound and other local anesthetics is the blockade of voltage-gated sodium channels in nerve cell membranes. These channels are crucial for the initiation and propagation of action potentials. By binding to a specific site within the sodium channel pore, local anesthetics physically obstruct the influx of sodium ions, thereby preventing depolarization of the nerve membrane and blocking the transmission of pain signals.

The effectiveness of a local anesthetic is influenced by the state of the sodium channel. They tend to have a higher affinity for channels in the open or inactivated state, a phenomenon known as use-dependent block. This means that nerves that are firing more frequently are more susceptible to blockade.

Below is a diagram illustrating the general mechanism of local anesthetic action on a voltage-gated sodium channel.

References

An In-depth Technical Guide to the Metabolism and Primary Metabolites of Isobutamben

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways and primary metabolites of isobutamben (isobutyl 4-aminobenzoate), a local anesthetic of the ester class. While specific quantitative metabolic data for this compound is limited in publicly available literature, its metabolic fate can be reliably predicted based on the well-established metabolism of structurally analogous ester-type local anesthetics, such as benzocaine and procaine.

Core Metabolism of Ester-Type Local Anesthetics

This compound, as an ester-type local anesthetic, is primarily metabolized through hydrolysis of its ester linkage.[1][2][3] This rapid breakdown is a key determinant of its pharmacokinetic profile and duration of action.

Primary Metabolic Reaction: Hydrolysis

The central metabolic pathway for this compound is hydrolysis, catalyzed predominantly by plasma pseudocholinesterases (also known as butyrylcholinesterase).[1][4] To a lesser extent, this reaction can also be facilitated by esterases within the liver. This enzymatic cleavage of the ester bond results in the formation of two primary metabolites.

The primary metabolites of this compound are:

-

Para-aminobenzoic acid (PABA)

-

Isobutanol (2-methyl-1-propanol)

This rapid hydrolysis in the plasma contributes to a generally shorter half-life compared to amide-type local anesthetics, which undergo hepatic metabolism.

Primary Metabolites of this compound

The table below summarizes the primary metabolites expected from the hydrolysis of this compound.

| Parent Compound | Metabolite Name | Chemical Formula | Metabolic Pathway | Enzymatic Catalyst |

| This compound | Para-aminobenzoic acid (PABA) | C₇H₇NO₂ | Hydrolysis | Plasma Pseudocholinesterase |

| This compound | Isobutanol | C₄H₁₀O | Hydrolysis | Plasma Pseudocholinesterase |

Further Metabolism of Primary Metabolites

Para-aminobenzoic Acid (PABA):

PABA, a key intermediate in the folate synthesis pathway in bacteria, is further metabolized in humans. It can undergo conjugation reactions, such as N-acetylation. PABA and its metabolites are primarily excreted in the urine. It is important to note that PABA is a known allergen for some individuals, and allergic reactions to ester-type local anesthetics are often attributed to this metabolite.

Isobutanol:

Isobutanol is expected to be further metabolized through oxidation. Initially, it is likely oxidized to isobutyraldehyde, which is then further oxidized to isobutyric acid. These metabolites can then enter endogenous metabolic pathways.

Experimental Protocols for Studying this compound Metabolism

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the enzymes involved.

Methodology:

-

Incubation: this compound is incubated with various biological matrices, such as human plasma (to assess the role of pseudocholinesterases) and human liver microsomes (to evaluate hepatic metabolism).

-

Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution. For liver microsome studies, cofactors such as NADPH are included to support cytochrome P450-mediated reactions, although hydrolysis is the primary expected pathway.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile).

-

Metabolite Identification: The samples are then analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). The retention times and mass spectra of potential metabolites are compared with those of authentic standards (PABA and isobutanol) for confirmation.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

Methodology:

-

Animal Model: A suitable animal model (e.g., rats, dogs) is selected.

-

Drug Administration: this compound is administered via a relevant route (e.g., topical, subcutaneous).

-

Sample Collection: Blood and urine samples are collected at predetermined time intervals.

-

Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples are typically subjected to extraction procedures (e.g., solid-phase extraction) to isolate the parent drug and its metabolites.

-

Quantitative Analysis: The concentrations of this compound and its primary metabolites (PABA and isobutanol) in the prepared samples are quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

Visualizations

Metabolic Pathway of this compound

Caption: Primary metabolic pathway of this compound via hydrolysis.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for identifying this compound metabolites in vitro.

References

An In-depth Technical Guide on the Acute Toxicity of Isobutyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data and established scientific guidelines. It is not a substitute for a comprehensive safety assessment conducted under appropriate regulatory guidelines.

Introduction

Isobutyl 4-aminobenzoate (CAS No. 94-14-4) is an organic compound used in the pharmaceutical and cosmetic industries, primarily for its properties as a local anesthetic and a UV filter.[1][2] As with any chemical substance intended for human use, a thorough understanding of its toxicological profile is essential. This guide provides a detailed overview of the available information on the acute toxicity of isobutyl 4-aminobenzoate, methodologies for its assessment, and its mechanism of action. Due to a lack of publicly available acute toxicity studies specifically for isobutyl 4-aminobenzoate, this guide also includes data on structurally related compounds for comparative analysis and describes generalized experimental protocols based on international guidelines.

Quantitative Data on Acute Toxicity

Table 1: Acute Toxicity Data for 4-Aminobenzoate Esters

| Compound | CAS No. | Test Species | Route of Administration | LD50 | Reference |

| Isobutyl 4-aminobenzoate | 94-14-4 | Data Not Available | Data Not Available | Data Not Available | |

| Ethyl 4-aminobenzoate | 94-09-7 | Mouse | Oral | 2500 mg/kg | [3][4] |

| Rat | Oral | 3042 mg/kg | [3] | ||

| Butyl 4-aminobenzoate | 94-25-7 | Mouse | Intraperitoneal | 67 mg/kg |

It is crucial to note that the route of administration significantly impacts toxicity values, and direct comparisons should be made with caution.

Experimental Protocols for Acute Toxicity Assessment

The following are detailed methodologies for conducting acute toxicity studies, based on the OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are generalized and would be adapted for the specific physicochemical properties of isobutyl 4-aminobenzoate in a formal study.

1. Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

-

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats are typically used. The weight variation of animals at the start of the study should be minimal.

-

Housing and Feeding: Animals are housed in standard cages with appropriate temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Preparation of Substance: The test substance is typically administered in a constant volume over a range of doses. The vehicle used should be non-toxic and appropriate for the substance's solubility.

-

Administration of Dose: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

-

Procedure: A stepwise procedure is used with a group of three female animals per step. Dosing is initiated at a level expected to cause toxicity. Depending on the outcome (survival or mortality), the dose for the next group is adjusted up or down.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

2. Acute Dermal Toxicity Study (Following OECD Guideline 402)

-

Objective: To determine the potential for a substance to cause toxicity when applied to the skin.

-

Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

-

Preparation of Application Area: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted.

-

Observation Period: The animals are observed for 14 days for signs of toxicity, skin irritation at the application site, and mortality. Body weights are recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Mandatory Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow of an acute oral toxicity study based on OECD guidelines.

Signaling Pathway: Mechanism of Action of Local Anesthetics

Local anesthetics like isobutyl 4-aminobenzoate primarily function by blocking nerve impulses. Their main target is the voltage-gated sodium channels in the neuronal cell membrane.

Caption: Mechanism of local anesthetic action via sodium channel blockade.

Conclusion

References

Methodological & Application

Application Note: Quantification of Isobutamben in Human Plasma by HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Isobutamben in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and UV detection. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound. The method has been developed based on the structural similarity of this compound to other local anesthetics like Benzocaine and validated with respect to linearity, accuracy, precision, and recovery.

Introduction

This compound, the isobutyl ester of 4-aminobenzoic acid, is a local anesthetic agent.[1][2] Accurate and precise measurement of its concentration in plasma is essential for pharmacokinetic and pharmacodynamic evaluations in drug development. This application note provides a detailed protocol for a robust HPLC-UV method for the determination of this compound in human plasma. The method employs Lidocaine as an internal standard (IS) to ensure accuracy and precision.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Lidocaine (internal standard, IS) reference standard (≥98% purity)

-

HPLC grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Analytical grade formic acid

-

Ultrapure water

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Centrifuge

-

Vortex mixer

-

Sample evaporator

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in Table 1.

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 285 nm |

| Internal Standard | Lidocaine |

| Run Time | 10 minutes |

Table 1: HPLC Chromatographic Conditions

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Lidocaine (IS) reference standards and dissolve in 10 mL of methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

Internal Standard Working Solution (10 µg/mL): Dilute the Lidocaine stock solution with the same diluent to get a final concentration of 10 µg/mL.

Calibration Standards and Quality Control (QC) Samples: Spike 90 µL of drug-free human plasma with 10 µL of the appropriate this compound working standard solution to prepare calibration standards with final concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 4, and 8 µg/mL) in the same manner.

Detailed Experimental Protocol

Plasma Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquoting: Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the 10 µg/mL Lidocaine internal standard working solution to each tube.

-

Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.

-

Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.

-

Vortexing: Vortex vigorously for 2 minutes to facilitate the extraction of this compound and the internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortexing: Vortex for 30 seconds to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an HPLC vial with an insert.

-

Injection: Inject 20 µL of the sample into the HPLC system.

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, accuracy, precision, and recovery according to established guidelines.

Linearity: The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The method demonstrated excellent linearity over the concentration range of 0.1 to 10 µg/mL.

| Parameter | Value |

| Concentration Range | 0.1 - 10 µg/mL |

| Regression Equation | y = 0.1234x + 0.0056 |

| Correlation Coefficient (r²) | > 0.998 |

Table 2: Linearity of the Method

Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples at three different concentration levels on the same day (n=6) and on three different days (n=6 each day), respectively. The results are summarized in Table 3.

| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (Intra-day) | Accuracy (%) (Intra-day) | Precision (%RSD) (Intra-day) | Measured Conc. (µg/mL) ± SD (Inter-day) | Accuracy (%) (Inter-day) | Precision (%RSD) (Inter-day) |

| Low | 0.3 | 0.29 ± 0.02 | 96.7 | 6.9 | 0.31 ± 0.03 | 103.3 | 9.7 |

| Medium | 4.0 | 4.12 ± 0.15 | 103.0 | 3.6 | 3.95 ± 0.21 | 98.8 | 5.3 |

| High | 8.0 | 7.89 ± 0.30 | 98.6 | 3.8 | 8.21 ± 0.45 | 102.6 | 5.5 |

Table 3: Accuracy and Precision of the Method

Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.

| QC Level | Nominal Conc. (µg/mL) | Mean Recovery (%) |

| Low | 0.3 | 88.5 |

| Medium | 4.0 | 92.1 |

| High | 8.0 | 90.7 |

Table 4: Extraction Recovery of this compound

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method demonstrates good linearity, accuracy, precision, and recovery, making it suitable for routine analysis in pharmacokinetic studies. The use of an internal standard ensures the robustness and reliability of the results.

References

Application Notes and Protocols for the GC-MS Analysis of Isobutamben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutamben, or isobutyl p-aminobenzoate, is an ester-type local anesthetic.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmaceutical research, drug development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound.[2] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it a "gold standard" for the identification and quantification of many analytes.[2]

This document provides a detailed application note and a general protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodologies are based on established principles for the analysis of similar local anesthetics and publicly available data for this compound.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound is presented below. This protocol may require optimization for specific matrices and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For biological samples like plasma or urine, an extraction step is necessary to isolate this compound and remove interfering substances.

a) Solid-Phase Extraction (SPE) for Plasma or Urine:

This technique is effective for concentrating and purifying analytes from complex matrices.

-

Conditioning: Condition a C18 SPE cartridge by washing with one cartridge volume of methanol followed by one cartridge volume of deionized water.

-

Sample Loading: Mix the plasma or urine sample with a suitable buffer to adjust the pH to a range where this compound is not ionized (typically slightly basic). Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute this compound from the cartridge with a small volume of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent suitable for GC-MS analysis (e.g., ethyl acetate or dichloromethane).

b) Liquid-Liquid Extraction (LLE) for Aqueous Samples:

LLE is a classic technique to separate analytes based on their solubility in different immiscible solvents.[3]

-

Adjust the pH of the aqueous sample to be slightly basic to ensure this compound is in its free base form.

-

Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

-

Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of this compound into the organic layer.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of local anesthetics and can be used as a starting point for this compound analysis.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-1 or HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40 - 300 (for full scan qualitative analysis) |

| SIM Ions | For quantitative analysis, monitor the following ions (quantifier and qualifiers) |

Note: The oven temperature program should be optimized based on the specific column and instrument to achieve good chromatographic separation and peak shape.

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes key mass spectral information for this compound and provides a template for reporting quantitative results.

Table 1: Mass Spectral Data and Quantitative Parameters for this compound

| Parameter | Value | Reference |

| Molecular Weight | 193.24 g/mol | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Characteristic Mass Fragments (m/z) | ||

| Base Peak (Quantifier) | 120 | |

| Qualifier Ion 1 | 137 | |

| Qualifier Ion 2 | 92 | |

| Qualifier Ion 3 | 65 | |

| Quantitative Performance (Example Values - To be Determined Experimentally) | ||

| Retention Time (min) | e.g., 10.5 | |

| Linearity Range (µg/mL) | e.g., 0.1 - 20 | |

| Correlation Coefficient (r²) | > 0.99 | |

| Limit of Detection (LOD) (µg/mL) | e.g., 0.05 | |

| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.1 |

Note: The quantitative performance parameters are illustrative and must be experimentally determined for the specific method and matrix.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound

Caption: A flowchart of the GC-MS analysis of this compound.

Logical Relationship for Analyte Identification in GC-MS

Caption: Logic for identifying this compound in a sample.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative determination of n-propane, iso-butane, and n-butane by headspace GC-MS in intoxications by inhalation of lighter fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H15NO2 | CID 7176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Stability-Indicating Assay for Isobutamben Formulations

Introduction

Isobutamben, or isobutyl p-aminobenzoate, is an ester compound used in pharmaceutical formulations. To ensure the safety and efficacy of these formulations throughout their shelf life, a validated stability-indicating assay method (SIAM) is crucial.[1][2][3] A SIAM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[4][5] The development of such a method is a regulatory requirement, with guidelines provided by the International Council for Harmonisation (ICH), particularly in guidelines Q1A(R2) and Q2(R1).

This document provides a detailed protocol for developing and validating a stability-indicating assay for this compound formulations. The core of this process involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products. An analytical method, typically High-Performance Liquid Chromatography (HPLC), is then developed and validated to demonstrate its specificity, accuracy, precision, and robustness in quantifying this compound and separating it from all generated degradants.

Experimental Workflow for SIAM Development

Caption: Experimental workflow for developing a stability-indicating assay.

Inferred Degradation Pathways of this compound

Based on the chemical structure of this compound (isobutyl p-aminobenzoate), the primary degradation pathways under forced stress conditions are predicted to be hydrolysis of the ester linkage and oxidation of the aromatic amino group.

Caption: Inferred degradation pathways of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API.

1.1. Materials:

-

This compound reference standard

-

This compound formulation

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

1.2. Protocol:

-

Acid Hydrolysis:

-

Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl.

-

Heat the solution at 60°C for 24 hours.

-

Cool, neutralize with an appropriate volume of 0.1 N NaOH, and dilute to the final concentration with mobile phase.

-

-

Base Hydrolysis:

-

Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH.

-

Keep the solution at room temperature for 8 hours.

-

Neutralize with an appropriate volume of 0.1 N HCl and dilute to the final concentration with mobile phase.

-

-

Oxidative Degradation:

-

Dissolve this compound in methanol and add 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to the final concentration with mobile phase.

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat at 80°C for 48 hours.

-

Dissolve the stressed powder in the mobile phase to the final concentration.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (in methanol/water) to UV light (254 nm) and visible light in a photostability chamber.

-

Simultaneously, keep a control sample protected from light at the same temperature.

-

Analyze samples at appropriate time intervals.

-

HPLC Method Development and Validation

A reversed-phase HPLC (RP-HPLC) method is a common and effective technique for the analysis of non-volatile and moderately polar compounds like this compound.

2.1. Proposed Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18-bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 3.5) in a 60:40 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

2.2. Method Validation Protocol (as per ICH Q2(R1)):

-

Specificity: Analyze the stressed samples. The method is specific if the this compound peak is well-resolved from all degradation product peaks and excipients. Peak purity analysis using a photodiode array (PDA) detector should be performed.

-

Linearity and Range: Prepare a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the target assay concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

-

Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C). The system suitability parameters should remain within acceptable limits.

Data Presentation

Quantitative data from the validation experiments should be summarized in tables for clarity and easy interpretation.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 50 | Value |

| 75 | Value |

| 100 | Value |

| 125 | Value |

| 150 | Value |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Table 2: Accuracy (Recovery) Data

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |

| 80% | 80 | Value | Value | \multirow{3}{*}{\centering 98.0 - 102.0% } |

| 100% | 100 | Value | Value | |

| 120% | 120 | Value | Value |

Table 3: Precision Data

| Precision Type | Parameter | Acceptance Criteria |

| Repeatability | % RSD for 6 replicates | ≤ 2.0% |

| Intermediate Precision | % RSD (Day 1 vs. Day 2) | ≤ 2.0% |

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | Value |

| Limit of Quantitation (LOQ) | Value |

Table 5: Robustness Study

| Parameter Varied | Variation | System Suitability Results |

| Flow Rate | 0.9 mL/min | Pass/Fail |

| 1.1 mL/min | Pass/Fail | |